molecular formula C9H4Cl3N B3031910 4,6,8-Trichloroquinoline CAS No. 855763-15-4

4,6,8-Trichloroquinoline

Cat. No.: B3031910
CAS No.: 855763-15-4
M. Wt: 232.5 g/mol
InChI Key: GPQJXRMSGNYOTB-UHFFFAOYSA-N
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Description

4,6,8-Trichloroquinoline is a halogenated heterocyclic compound with the molecular formula C9H4Cl3N It is a derivative of quinoline, characterized by the presence of three chlorine atoms at the 4th, 6th, and 8th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6,8-Trichloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated quinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions produce quinoline N-oxides and dechlorinated quinolines, respectively.

Scientific Research Applications

4,6,8-Trichloroquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6,8-Trichloroquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

    4,7,8-Trichloroquinoline: Another trichloroquinoline derivative with chlorine atoms at different positions.

    4,6-Dichloroquinoline: A related compound with two chlorine atoms.

    Ethyl 4,6,8-Trichloroquinoline-3-Carboxylate: A carboxylated derivative of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,6,8-trichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQJXRMSGNYOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589018
Record name 4,6,8-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855763-15-4
Record name 4,6,8-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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